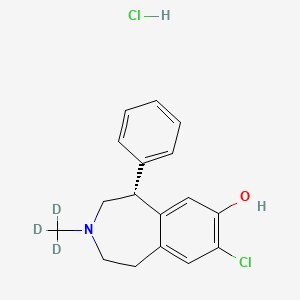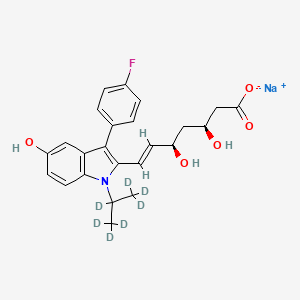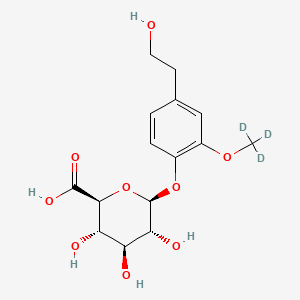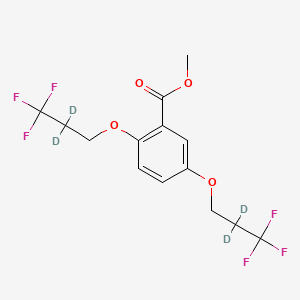
Methyl 2,5-bis(trifluoroethoxy)benzoate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,5-bis(trifluoroethoxy)benzoate-d4 is a deuterated derivative of Methyl 2,5-bis(trifluoroethoxy)benzoate. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The incorporation of deuterium can significantly alter the physical and chemical properties of the compound, making it useful in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-bis(trifluoroethoxy)benzoate-d4 typically involves the deuteration of Methyl 2,5-bis(trifluoroethoxy)benzoate. The process can be carried out using deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Common methods include:
Deuterium Exchange Reactions: This involves the exchange of hydrogen atoms with deuterium in the presence of a deuterated catalyst.
Direct Deuteration: Using deuterated reagents such as deuterated trifluoroethanol in the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and high-pressure deuteration.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,5-bis(trifluoroethoxy)benzoate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 2,5-bis(trifluoroethoxy)benzoic acid.
Reduction: Formation of 2,5-bis(trifluoroethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2,5-bis(trifluoroethoxy)benzoate-d4 is used in a wide range of scientific research applications:
Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies due to its unique isotopic properties.
Industry: Utilized in the development of advanced materials and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of Methyl 2,5-bis(trifluoroethoxy)benzoate-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and reactivity, leading to altered biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,5-bis(trifluoroethoxy)benzoate: The non-deuterated version of the compound.
Methyl 2,5-bis(trifluoroethoxy)benzoate-d3: A partially deuterated version with three deuterium atoms.
Methyl 2,5-bis(trifluoroethoxy)benzoate-d6: A fully deuterated version with six deuterium atoms.
Uniqueness
Methyl 2,5-bis(trifluoroethoxy)benzoate-d4 is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of four deuterium atoms offers a balance between isotopic labeling and maintaining the compound’s original properties.
Eigenschaften
Molekularformel |
C14H14F6O4 |
|---|---|
Molekulargewicht |
364.27 g/mol |
IUPAC-Name |
methyl 2,5-bis(2,2-dideuterio-3,3,3-trifluoropropoxy)benzoate |
InChI |
InChI=1S/C14H14F6O4/c1-22-12(21)10-8-9(23-6-4-13(15,16)17)2-3-11(10)24-7-5-14(18,19)20/h2-3,8H,4-7H2,1H3/i4D2,5D2 |
InChI-Schlüssel |
RTHAZRDGXGHJHA-CQOLUAMGSA-N |
Isomerische SMILES |
[2H]C([2H])(COC1=CC(=C(C=C1)OCC([2H])([2H])C(F)(F)F)C(=O)OC)C(F)(F)F |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)OCCC(F)(F)F)OCCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



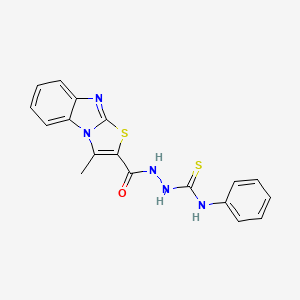

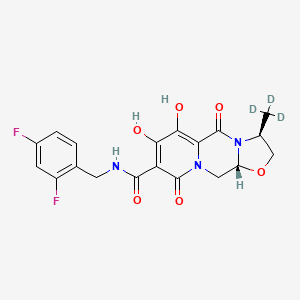
![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)
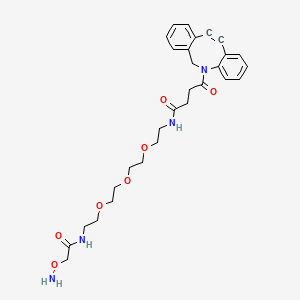


![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)
